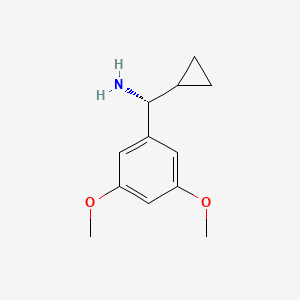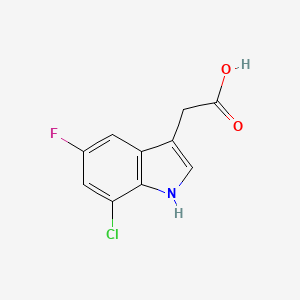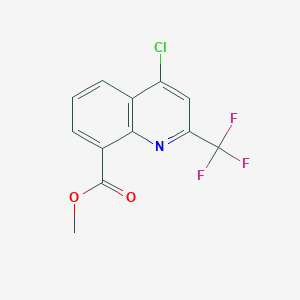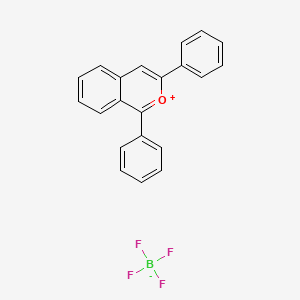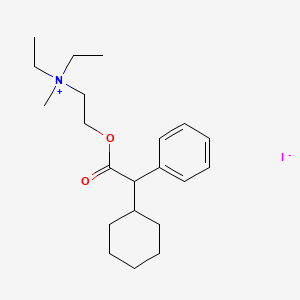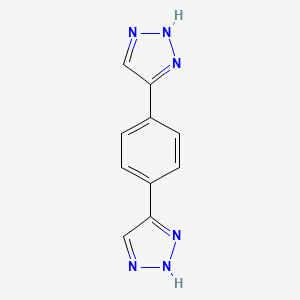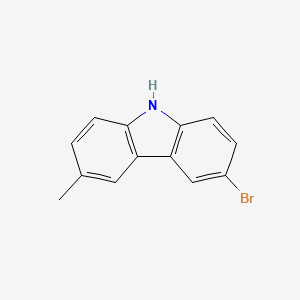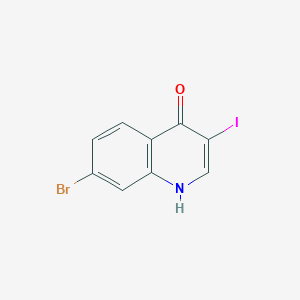
7-Bromo-4-hydroxy-3-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-iodoquinolin-4(1h)-one is a heterocyclic compound with the molecular formula C9H5BrINO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoquinolin-4(1h)-one typically involves the halogenation of quinoline derivatives. One common method is the sequential bromination and iodination of quinolin-4(1h)-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.
Industrial Production Methods: Industrial production of 7-Bromo-3-iodoquinolin-4(1h)-one may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: 7-Bromo-3-iodoquinolin-4(1h)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It is prone to nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline compounds.
Aplicaciones Científicas De Investigación
7-Bromo-3-iodoquinolin-4(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-iodoquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the quinoline ring can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
- 7-Bromoquinolin-4(1h)-one
- 3-Iodoquinolin-4(1h)-one
- 7-Chloro-3-iodoquinolin-4(1h)-one
Comparison: Compared to similar compounds, 7-Bromo-3-iodoquinolin-4(1h)-one is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications. The combination of bromine and iodine also allows for more diverse chemical modifications and functionalization.
Propiedades
Fórmula molecular |
C9H5BrINO |
|---|---|
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
7-bromo-3-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) |
Clave InChI |
GRFAIOFFRXWXJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC=C(C2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


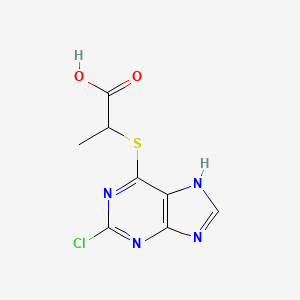
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)



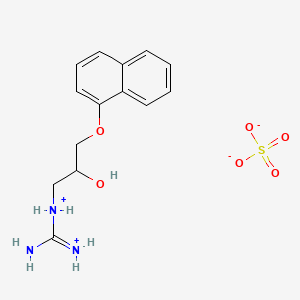
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
